molecular formula C9H10ClNO2 B14853281 2-Chloro-6-hydroxy-N,N-dimethylbenzamide

2-Chloro-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14853281
M. Wt: 199.63 g/mol
InChI Key: VMMLVGPFEUEACY-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxy-N,N-dimethylbenzamide (C₉H₁₀ClNO₂) is a substituted benzamide featuring a chloro group at position 2, a hydroxyl group at position 6, and a dimethylamide functional group attached to the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing (Cl) and hydrogen-bonding (OH) substituents for tailored reactivity and molecular interactions. Its structural features influence solubility, stability, and biological activity, making it a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,1-2H3

InChI Key

VMMLVGPFEUEACY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the chlorination of 6-hydroxy-N,N-dimethylbenzamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2-chloro-6-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-chloro-6-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Chloro-6-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, while the dimethylamino group enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Spectral Properties

2-Amino-6-chloro-N-methylbenzamide
  • Structure: Features an amino (NH₂) group instead of the hydroxyl group and a monomethylamide (N-CH₃) substituent.
  • Key Data :
    • Crystal Structure : Dihedral angle of 68.39° between the benzene ring and methylamide group, affecting molecular packing and hydrogen bonding (N–H···O interactions) .
    • Applications : Used in synthesizing medicines and agrochemicals due to its hydrogen-bonding capacity .
6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine Derivatives
  • Structure: Incorporates a benzodithiazine core with sulfonyl (SO₂) and hydrazino substituents.
  • Key Data :
    • IR Spectra : Distinct SO₂ stretching vibrations at 1340–1150 cm⁻¹, absent in the target compound .
    • Synthesis Yield : Up to 98% efficiency for derivatives with dihydroxybenzylidene groups, indicating robust synthetic routes compared to simpler benzamides .
2-Chloro-N-(6-methylsulfonyl-benzothiazol-2-yl)benzamide
  • Structure : Benzothiazole ring with a methylsulfonyl group, replacing the hydroxyl and dimethylamide groups.
2-Chloro-N,6-dimethylbenzamide (CAS 10511-78-1)
  • Structure : Lacks the hydroxyl group but includes dual methyl groups (N,N-dimethyl and CH₃ at position 6).
  • Safety: No significant hazards reported under GHS guidelines, suggesting safer handling compared to hydroxylated analogs with reactive –OH groups .
2-Chloro-N-(2-ethyl-6-methylphenyl)benzamide (CAS 81230-30-0)
  • Structure : Ethyl and methyl substituents on the phenyl ring instead of hydroxyl and dimethylamide.
  • Properties : Increased lipophilicity (logP) due to alkyl groups, likely enhancing membrane permeability compared to the polar target compound .

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